molecular formula C17H18ClNOS B3013785 2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396717-63-7

2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No.: B3013785
CAS No.: 1396717-63-7
M. Wt: 319.85
InChI Key: OHAOQPNFKNPQAS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a ketone derivative featuring a 4-chlorophenyl group and a substituted piperidine ring with a thiophen-2-yl moiety. Its structure combines aromatic and heterocyclic components, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by halogenated aromatic systems.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-15-5-3-13(4-6-15)12-17(20)19-9-7-14(8-10-19)16-2-1-11-21-16/h1-6,11,14H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAOQPNFKNPQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a catalyst to form an intermediate. This intermediate is then reacted with piperidine under controlled conditions to yield the final product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based CYP51 Inhibitors (UDO and UDD)

  • Structure: UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] and UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] replace the thiophene with pyridine and incorporate trifluoromethylphenyl groups.
  • Activity: Both inhibit Trypanosoma cruzi CYP51, a key enzyme in ergosterol biosynthesis, with efficacy comparable to posaconazole .

Piperazine Derivative MK47

  • Structure: 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone features a piperazine ring instead of piperidine.
  • Synthesis : Prepared via HOBt/TBTU-mediated coupling, yielding 82% purity .
  • Implications : Piperazine’s higher basicity may improve solubility but alter binding kinetics compared to piperidine-containing analogs.

Sulfonylpiperidine-Thiophene Hybrid

  • Structure: 2-[1-(4-chlorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-2-yl]-1-[4-(thiophen-2-ylmethylamino)piperidin-1-yl]ethanone (MW: 544.125) includes a sulfonyl group and extended aromatic system.
  • Properties : Higher molecular weight and hydrogen bond acceptors (6 vs. ~4 in the target compound) suggest reduced bioavailability but enhanced target affinity .

Pyrimidine- and Tetrahydrofuran-Containing Analogs

  • Structures: (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Rf: 0.18, MP: 90–92°C). (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone (Rf: 0.31).
  • Activity : Pyrimidine analogs may engage in additional hydrogen bonding, while tetrahydrofuran’s oxygen enhances polarity .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula MW Key Substituents Biological Target Reference
Target Compound C₁₇H₁₆ClNOS 317.8 Thiophen-2-yl, 4-chlorophenyl N/A N/A
UDO C₂₄H₂₀ClF₃N₂O 469.9 Pyridin-3-yl, trifluoromethyl CYP51 (T. cruzi)
MK47 C₁₉H₂₁F₃N₂O 350.4 Piperazine, trifluoromethyl N/A
Sulfonylpiperidine-Thiophene Hybrid C₂₇H₃₀ClN₃O₃S₂ 544.1 Sulfonyl, thiophen-2-ylmethylamino N/A
(4-Chlorophenyl)(pyrimidinyl)methanone C₁₆H₁₄ClN₃O 302.1 Pyrimidin-2-yl N/A

Computational and Structural Analysis

  • Noncovalent Interactions: Tools like Multiwfn and NCI plots () could map van der Waals and hydrogen-bonding interactions, critical for comparing the thiophene’s sulfur-mediated interactions vs. pyridine’s nitrogen .
  • Amide Isomerization : Piperidine amides (e.g., compound 1 in ) exhibit isomerization energy barriers (~67 kJ/mol), suggesting conformational flexibility in analogs with similar amide linkages .

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone , also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16ClNOS
  • Molecular Weight : 305.82 g/mol
  • InChI Key : PGNNEFYYESMPDG-UHFFFAOYSA-N

This compound features a chlorophenyl group and a thiophene ring attached to a piperidine backbone, which is significant for its biological interactions.

Target Interactions

Research indicates that compounds with similar structures often exhibit high affinity for various receptors, including:

  • Dopamine Receptors : Potential implications in neuropharmacology.
  • Serotonin Receptors : Possible effects on mood disorders.

The thiophene and piperidine moieties contribute to the compound's ability to interact with these receptors, influencing neurotransmitter pathways.

Biochemical Pathways

The compound may modulate several biochemical pathways due to its structural characteristics. For instance, derivatives of piperidine have been linked to:

  • Antioxidant Activity : Protecting cells from oxidative stress.
  • Enzyme Inhibition : Particularly in the context of acetylcholinesterase (AChE) and urease inhibition, which are critical in treating neurodegenerative diseases and infections respectively.

Antimicrobial Properties

Studies have shown that similar compounds exhibit varying degrees of antibacterial activity. For instance, derivatives containing thiophene rings have demonstrated:

  • Moderate to Strong Activity against Salmonella typhi and Bacillus subtilis.

This suggests that this compound may possess antimicrobial properties that warrant further investigation.

Enzyme Inhibition Studies

Recent research has highlighted the potential of this compound as an enzyme inhibitor. For example:

CompoundTarget EnzymeIC50 Value (µM)
This compoundAChETBD
Similar CompoundUrease2.14 ± 0.003

These findings indicate promising avenues for developing new therapeutics based on this compound's structure.

Case Studies

  • Antibacterial Activity Evaluation : A study evaluated various piperidine derivatives for their antibacterial properties. The results indicated that compounds with similar structural motifs showed significant activity against Gram-positive bacteria, suggesting that our compound may follow suit.
  • Neuropharmacological Implications : Research on related compounds suggests potential applications in treating conditions like Alzheimer’s disease through AChE inhibition, highlighting the therapeutic relevance of this compound.

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